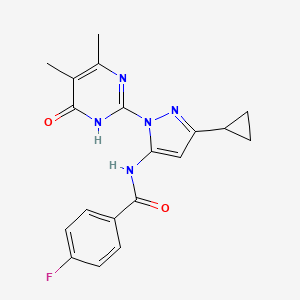
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H18FN5O2 and its molecular weight is 367.384. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related heterocyclic compounds, including pyrimidine and pyrazole derivatives, involves innovative synthetic methodologies that could be applicable to N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide. Techniques such as microwave irradiative cyclocondensation have been used for the synthesis of pyrimidine linked pyrazole heterocyclics, showing effectiveness in producing compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). This method's efficiency and the structural features of the synthesized compounds might offer insights into synthesizing and modifying the subject compound for enhanced biological activities.
Biological Activities and Therapeutic Potentials
Compounds structurally similar to N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide have been extensively studied for their biological and therapeutic potentials:
Anticancer Properties : Pyrazolo[3,4-d]pyrimidin-4-ones have shown potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the anticancer potential of similar compounds (Abdellatif et al., 2014). The structural analogs of these compounds might share or exceed their anticancer capabilities, offering a pathway for developing new anticancer agents.
Antibacterial and Antimicrobial Effects : The synthesis of heterocyclic compounds related to the subject chemical has been associated with significant antibacterial and antimicrobial activities. Novel synthetic routes have led to the creation of compounds with adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, suggesting potential applications in combating bacterial infections (Zaki, Sayed, & Elroby, 2016).
Inhibitory Effects on Neurodegenerative Diseases : The compound's structural features suggest potential inhibitory effects on specific proteins or receptors involved in neurodegenerative diseases. Analogs have been identified with promising biological activity against certain viruses and tumor cells, indicating the therapeutic potential of such compounds in treating neurodegenerative and neuropsychiatric diseases (Petrie et al., 1985).
Propriétés
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-10-11(2)21-19(23-17(10)26)25-16(9-15(24-25)12-3-4-12)22-18(27)13-5-7-14(20)8-6-13/h5-9,12H,3-4H2,1-2H3,(H,22,27)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKNMHYOBALHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

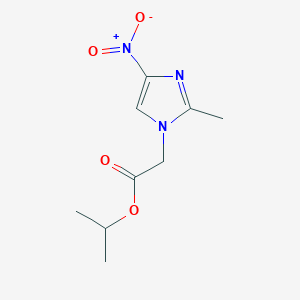
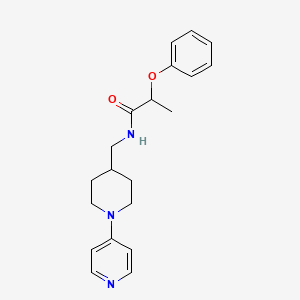
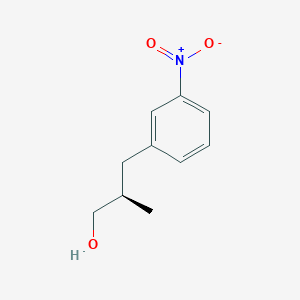
![1-(prop-2-yn-1-yl)-N-{2-[(thiophen-2-yl)formamido]ethyl}piperidine-4-carboxamide](/img/structure/B2959271.png)
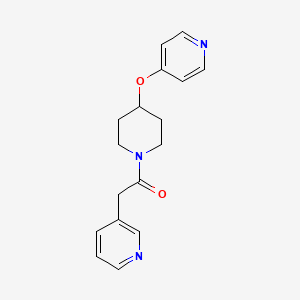
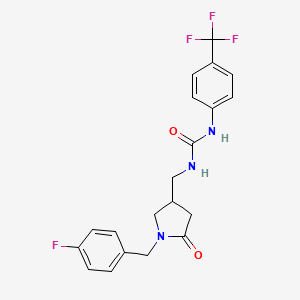
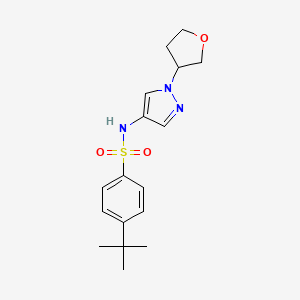
![1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2959277.png)
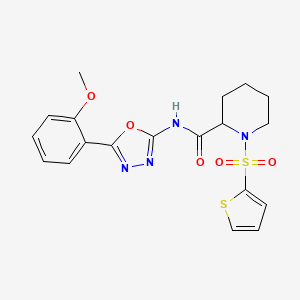



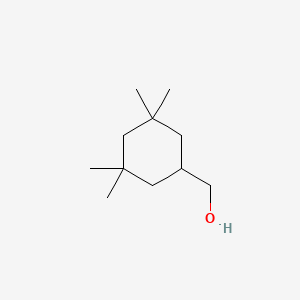
![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol](/img/structure/B2959287.png)